Cytotoxicity Against MDR Cancer Cells
1,3,7-Trihydroxy-2-methoxyxanthone exhibits moderate cytotoxic activity against taxol-resistant human cancer cell lines, with IC50 values of 48.91 μM against SMMC-7721/Taxol (hepatocellular carcinoma) and 166.97 μM against A549/Taxol (lung adenocarcinoma) . In contrast, its close positional isomer, 1,3,8-trihydroxy-2-methoxyxanthone, demonstrates slightly improved potency against the SMMC-7721/Taxol cell line with an IC50 of 42 μM [1]. This ~14% reduction in potency for the 1,3,7-isomer highlights the functional impact of hydroxyl group positioning on the xanthone core, specifically the shift from the C-8 to the C-7 position [2].
| Evidence Dimension | Cytotoxicity against taxol-resistant SMMC-7721 human hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 48.91 μM |
| Comparator Or Baseline | 1,3,8-Trihydroxy-2-methoxyxanthone (IC50 = 42 μM) |
| Quantified Difference | ΔIC50 = -6.91 μM (14% decrease in potency for target) |
| Conditions | MTT assay after 48 hrs incubation; data derived from parallel studies cited in PMID: 28065566 |
Why This Matters
This differential cytotoxicity profile informs selection for studies targeting taxol-resistant hepatocellular carcinoma models, where the 1,3,8-isomer may offer a potency advantage, while the 1,3,7-isomer provides a distinct SAR reference point.
- [1] Scite.ai Citation Report: Structure–activity relationships of diverse xanthones against multidrug resistant human tumor cells. Scite.ai. View Source
- [2] Wang Q, Ma C, Ma Y, Li X, Chen Y, Chen J. Structure-activity relationships of diverse xanthones against multidrug resistant human tumor cells. Bioorg Med Chem Lett. 2017 Feb 1;27(3):447-449. View Source
